![molecular formula C11H13F3N2O3 B2567220 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid CAS No. 2093959-73-8](/img/structure/B2567220.png)
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid" is an organic compound with potential uses in medicinal chemistry and chemical research. Its complex structure includes an octahydropyrrolo[3,4-c]pyrrole ring and a propynone moiety, providing unique reactivity and interaction with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Method 1: : The synthesis begins with the cyclization of appropriate precursor compounds under catalytic conditions, followed by alkynylation to introduce the propynone moiety.
Method 2: : Another approach involves the reduction of a diene precursor, followed by subsequent functionalization to install the trifluoroacetic acid group.
Reaction Conditions: : Common conditions include the use of palladium catalysts, base (e.g., sodium hydroxide), and controlled temperature ranges (e.g., 0-50°C).
Industrial Production Methods
Large-scale production employs batch reactors with optimized catalysts and controlled environment to ensure high yield and purity. Use of automated systems for real-time monitoring and adjustment of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: : Reduction may lead to the formation of saturated derivatives, eliminating double or triple bonds.
Substitution: : Nucleophilic and electrophilic substitution reactions, especially on the propynone moiety, are feasible.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like KMnO4, H2O2.
Reduction: : Catalytic hydrogenation using H2/Pd-C.
Substitution: : Use of nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., halides).
Major Products
From Oxidation: : Epoxides or hydroxyl derivatives.
From Reduction: : Saturated hydrocarbons.
From Substitution: : Alkylated or arylated derivatives.
Applications De Recherche Scientifique
In Chemistry
Used as a building block for synthesizing complex organic molecules.
Acts as a ligand in metal-catalyzed reactions.
In Biology and Medicine
Potential use in the development of pharmaceuticals due to its unique ring structure and reactivity.
Research into its effects on enzyme activity and binding to biological targets.
In Industry
Employed in the production of specialty chemicals and materials.
Use as a precursor for the synthesis of polymers or resins with specific properties.
Mécanisme D'action
The compound's mechanism involves interaction with specific molecular targets through its functional groups. The octahydropyrrolo[3,4-c]pyrrole ring provides a rigid framework that can interact with enzymes or receptors, while the propynone moiety may act as a reactive handle for covalent modifications.
Molecular Targets and Pathways
Enzymes: : Potential inhibition or activation of enzymes involved in metabolic pathways.
Receptors: : Binding to cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrrole derivatives: : Share structural features but differ in functional groups.
Propargyl derivatives: : Contain the propynone moiety, but lack the complex ring structure.
Uniqueness
The combination of the octahydropyrrolo[3,4-c]pyrrole ring and the propynone moiety is relatively unique, providing a distinct reactivity profile and potential biological activity.
This compound's uniqueness lies in its ability to participate in diverse chemical reactions, making it a valuable tool for synthetic chemistry and a potential candidate for drug discovery. Its complex structure and reactivity open up numerous avenues for research and application in various scientific fields.
Propriétés
IUPAC Name |
1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]prop-2-yn-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c1-2-9(12)11-5-7-3-10-4-8(7)6-11;3-2(4,5)1(6)7/h1,7-8,10H,3-6H2;(H,6,7)/t7-,8+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSQBJNXDGMID-KVZVIFLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CC2CNCC2C1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC(=O)N1C[C@H]2CNC[C@H]2C1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
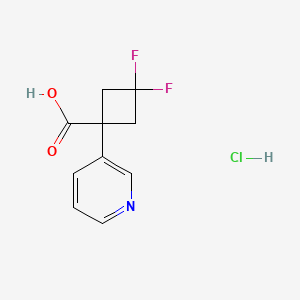
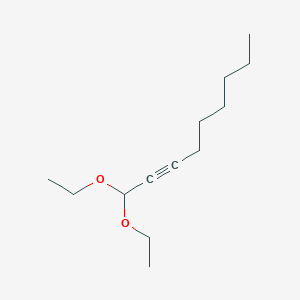
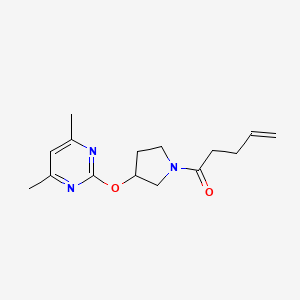
![N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide](/img/structure/B2567145.png)
![2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2567146.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2567147.png)
![N-[2-[4-(1-Benzyl-2-oxopiperidin-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2567148.png)
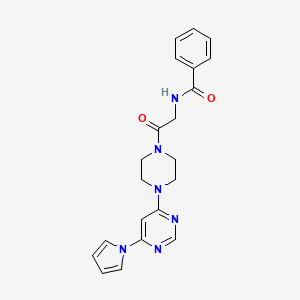
![2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B2567152.png)
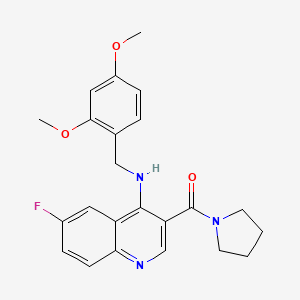
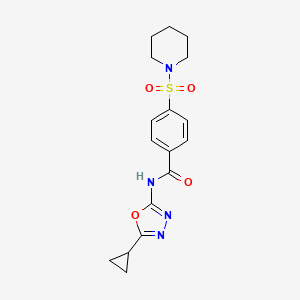
![N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2567155.png)
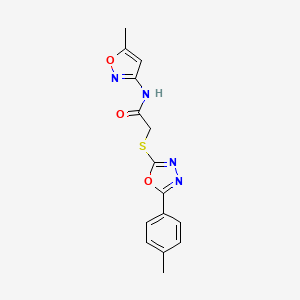
![4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2567160.png)
